Bienvenue dans la boutique en ligne BenchChem!

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

PLK4 inhibitor regioisomer selectivity kinase pharmacophore

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0) is a synthetic spirocyclic indolinone featuring a 3-iodo-1H-indazol-5-yl substituent. It belongs to the broader class of indazole-spiro[cyclopropane-1,3'-indolin]-2'-one kinase inhibitor scaffolds, a chemotype extensively explored for polo-like kinase 4 (PLK4) and TTK inhibition.

Molecular Formula C17H12IN3O
Molecular Weight 401.2 g/mol
CAS No. 1799434-54-0
Cat. No. B1405403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one
CAS1799434-54-0
Molecular FormulaC17H12IN3O
Molecular Weight401.2 g/mol
Structural Identifiers
SMILESC1C(C12C3=CC=CC=C3NC2=O)C4=CC5=C(NN=C5C=C4)I
InChIInChI=1S/C17H12IN3O/c18-15-10-7-9(5-6-13(10)20-21-15)12-8-17(12)11-3-1-2-4-14(11)19-16(17)22/h1-7,12H,8H2,(H,19,22)(H,20,21)
InChIKeyNZWUONSEXBGACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0): Structural Identity and Procurement Baseline


2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0) is a synthetic spirocyclic indolinone featuring a 3-iodo-1H-indazol-5-yl substituent. It belongs to the broader class of indazole-spiro[cyclopropane-1,3'-indolin]-2'-one kinase inhibitor scaffolds, a chemotype extensively explored for polo-like kinase 4 (PLK4) and TTK inhibition [1]. The compound is currently catalogued as a research-grade building block by multiple vendors with typical purity specifications ≥95% and a molecular formula of C₁₇H₁₂IN₃O (MW 401.20 g/mol) . Importantly, this compound is the indazol-5-yl regioisomer of the better-characterized PLK4 inhibitor series that uses indazol-6-yl connectivity; high-strength differential biological data against defined comparators are extremely limited in the open literature [1]. Physicochemical parameters predicted or experimentally listed include density 1.9±0.1 g/cm³, boiling point 618.7±55.0 °C, and LogP approximately 4.16 .

Why Generic Indazole-Spiroindolinone Substitution Fails for 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0)


Within the indazole-spiro[cyclopropane-1,3'-indolin]-2'-one chemotype, simple compound interchange is precluded by the critical structural determinant of indazole connectivity. The extensively characterized PLK4 inhibitor series—including clinical candidate CFI-400945 and tool compound PLK4-IN-1—exclusively employs indazol-6-yl attachment [1]. The indazol-5-yl regioisomer represented by this compound positions the heterocycle with a different vector and electronic distribution relative to the kinase hinge-binding region, which can fundamentally alter kinase selectivity profiles [1]. Furthermore, the absence of a 5'-methoxy substituent on the indolinone ring (present in PLK4-IN-1 and CFI-400945) removes a key pharmacophoric element that contributes to PLK4 potency and selectivity in the 6-yl series . These structural features mean that biological activity cannot be extrapolated from 6-yl-substituted analogs; the 5-yl regioisomer may exhibit distinct—and potentially orthogonal—kinase inhibition fingerprints relevant for selectivity profiling, tool compound development, and intellectual property circumvention.

Quantitative Differentiation Evidence for 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0) Relative to In-Class Comparators


Regioisomeric Differentiation: Indazol-5-yl vs. Indazol-6-yl Connectivity Defines Distinct Kinase Pharmacophore Space

The target compound is the indazol-5-yl regioisomer, whereas all well-characterized PLK4 inhibitors in the spiro[cyclopropane-1,3'-indolin]-2'-one series (including PLK4-IN-1, CFI-400945, and compounds described by Li et al., 2016) utilize indazol-6-yl connectivity exclusively [1][2]. The patent literature establishing this chemotype as kinase inhibitors specifies indazol-6-yl attachment in the generic Markush structures (Formula I) [1]. No indazol-5-yl examples are disclosed with biological data in the foundational PLK4 patent filings [1]. This regioisomeric distinction is a verifiable structural fact (confirmed by CAS registry, InChI, and SMILES: O=C(C12C(C3=CC4=C(NN=C4I)C=C3)C1)NC5=C2C=CC=C5) and represents a chemically orthogonal vector for kinase selectivity profiling .

PLK4 inhibitor regioisomer selectivity kinase pharmacophore

Molecular Weight and Ligand Efficiency Potential: Des-Methoxy Analog vs. 5'-Methoxy-Substituted PLK4 Inhibitors

The target compound (MW 401.20 g/mol, C₁₇H₁₂IN₃O) lacks the 5'-methoxy substituent present on the indolinone ring of the closest characterized PLK4 inhibitors PLK4-IN-1 (MW 431.23 g/mol, C₁₈H₁₄IN₃O₂) and CFI-400945 (MW ~573 g/mol) [1]. This results in a lower molecular weight (ΔMW = −30.03 g/mol vs PLK4-IN-1) and reduced hydrogen bond acceptor count (3 vs. 4), which can translate to improved ligand efficiency indices if target engagement is preserved . The 5'-methoxy group in the 6-yl series has been shown in published SAR to contribute to PLK4 potency; its absence in the 5-yl des-methoxy analog provides a cleaner scaffold for assessing the intrinsic contribution of the indazole regioisomerism to kinase binding [1].

ligand efficiency molecular weight lead optimization

3-Iodo Substituent as a Versatile Synthetic Handle for Derivatization Compared to Non-Halogenated Indazole Analogs

The 3-iodo substituent on the indazole ring of the target compound provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification into compound libraries [1]. This contrasts with non-halogenated indazole-spiroindolinone analogs that lack a site for late-stage functionalization at the indazole 3-position without de novo synthesis. While the 3-iodo group is also present in PLK4-IN-1 (3-iodo on indazol-6-yl), the combination of 3-iodo substitution with indazol-5-yl connectivity in the target compound creates a unique vector for derivatization that is not represented in the dominant 6-yl PLK4 inhibitor series . The iodo group can also serve as a heavy-atom label for X-ray crystallographic phasing in structural biology studies [2].

cross-coupling Sonogashira reaction library synthesis

Physicochemical Differentiation: LogP and Predicted Permeability Profile vs. Larger 6-Yl Clinical Candidate CFI-400945

The target compound exhibits a calculated LogP of approximately 4.16 (Chemsrc) , which falls within the optimal range for oral drug-like space but is notably lower than the heavily substituted clinical candidate CFI-400945 (LogP estimated >5 based on its extended styryl-morpholino substituent) [1]. The lower lipophilicity, combined with reduced molecular weight, predicts improved aqueous solubility relative to CFI-400945, though no experimental solubility data are publicly available for the target compound. This physicochemical profile positions the compound as a more ligand-efficient starting point for lead optimization compared to the larger, more lipophilic 6-yl clinical series [1].

lipophilicity permeability drug-likeness

Recommended Research and Industrial Application Scenarios for 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1799434-54-0)


Kinase Selectivity Profiling: Indazol-5-yl vs. Indazol-6-yl Regioisomer Comparator Panel

This compound serves as a structurally matched negative control or selectivity probe in kinase profiling panels alongside indazol-6-yl PLK4 inhibitors such as PLK4-IN-1. Because all published PLK4 inhibitor SAR focuses on indazol-6-yl connectivity [1], incorporating the indazol-5-yl regioisomer into a screening cascade can reveal whether the kinase inhibitory activity observed in the 6-yl series is connectivity-dependent. Procurement of both regioisomers enables direct head-to-head biochemical comparison across a panel of kinases (PLK4, TTK, Aurora A/B, and broader kinome profiling) to generate selectivity fingerprints that inform the design of next-generation inhibitors with improved selectivity [1].

Structure-Activity Relationship (SAR) Exploration via 3-Iodo Derivatization on a Des-Methoxy Scaffold

The 3-iodo substituent provides a tractable synthetic handle for generating focused libraries through Pd-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Buchwald-Hartwig) [2]. Because the indolinone ring lacks the 5'-methoxy group present in PLK4-IN-1 and CFI-400945 , the resulting SAR will cleanly interrogate the contribution of indazole C3-substituents to biological activity without confounding contributions from indolinone substitution. This approach is suitable for hit-to-lead campaigns seeking patent-differentiable kinase inhibitor chemical matter distinct from the University Health Network PLK4 portfolio [1].

Crystallographic Phasing and Structural Biology of Spiroindolinone-Kinase Complexes

The presence of a heavy iodine atom in the indazole 3-position makes this compound potentially suitable as a heavy-atom derivative for experimental phasing in protein X-ray crystallography [3]. When co-crystallized with kinase domains (e.g., PLK4, TTK, or Aurora kinases), the iodine atom can provide anomalous scattering signal for single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) phasing methods. The indazol-5-yl connectivity may also reveal alternative binding modes not accessible to the indazol-6-yl series, contributing novel structural insights to kinase inhibitor design [1].

Intellectual Property Circumvention and Freedom-to-Operate Lead Generation

The dominant PLK4 inhibitor patent estate (University Health Network, including patents leading to CFI-400945) specifies indazol-6-yl connectivity in its generic claims [1]. The indazol-5-yl regioisomer represented by this compound falls outside the exemplified chemical space of these foundational filings, offering a starting point for developing patent-differentiable kinase inhibitors. Procurement of this compound, followed by systematic SAR exploration and kinase profiling, can establish a novel intellectual property position for organizations seeking PLK4 or TTK inhibitor programs with freedom to operate [1].

Quote Request

Request a Quote for 2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.